molecular formula C23H28N2O5 B10785102 Elliptamine

Elliptamine

Cat. No.: B10785102
M. Wt: 412.5 g/mol
InChI Key: FGWJRZQNNZVCHR-UHFFFAOYSA-N
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Description

Elliptamine is an indole alkaloid derived from the plant Ochrosia poweri. It is structurally related to other indole alkaloids such as reserpiline and yohimbine. This compound has garnered interest due to its potential pharmacological properties, including anticancer and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Elliptamine can be synthesized through various methods, including the extraction from natural sources and total synthesis in the laboratory. The extraction process involves isolating the compound from the leaves of Ochrosia poweri using solvents like ethanol. The ethanolic extract is then subjected to purification processes such as chromatography to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification techniques. The leaves of Ochrosia poweri are harvested and dried before being processed. The dried leaves are then macerated in ethanol, and the extract is concentrated under reduced pressure. The concentrated extract undergoes further purification to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Elliptamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing specific functional groups in this compound with other groups to modify its activity. Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinoline derivatives, while reduction can yield tetrahydroquinoline derivatives .

Scientific Research Applications

Elliptamine has a wide range of scientific research applications due to its unique chemical structure and biological activity.

Chemistry: In chemistry, this compound is used as a starting material for the synthesis of various derivatives with potential pharmacological activities. Its indole structure makes it a valuable scaffold for designing new compounds.

Biology: In biological research, this compound is studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound exhibits antimicrobial activity against various bacterial and fungal strains .

Medicine: this compound’s potential as an anticancer agent has led to its investigation in preclinical and clinical studies. Researchers are exploring its use in combination with other chemotherapeutic agents to enhance its efficacy and reduce side effects.

Industry: In the pharmaceutical industry, this compound is being developed as a lead compound for the treatment of cancer and infectious diseases. Its unique structure and biological activity make it a promising candidate for drug development .

Mechanism of Action

Elliptamine exerts its effects through multiple mechanisms. It targets various molecular pathways involved in cell growth and survival.

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Reserpiline: Like elliptamine, reserpiline is an indole alkaloid with anticancer properties.

    Yohimbine: Yohimbine is another indole alkaloid with various pharmacological activities, including aphrodisiac and stimulant effects.

Uniqueness: this compound’s unique combination of anticancer and antimicrobial activities, along with its ability to intercalate into DNA, sets it apart from other similar compounds. Its potential for use in combination therapies further enhances its value as a research and therapeutic agent .

Properties

IUPAC Name

methyl 6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4/h8-9,11-12,14,16,19,24H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWJRZQNNZVCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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